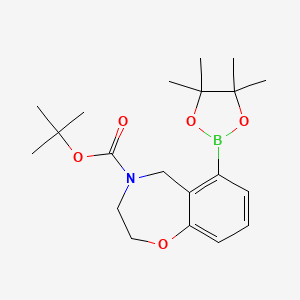
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: is a complex organic compound that features a tert-butyl group, a dioxaborolane ring, and a benzoxazepine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazepine derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a precursor for the synthesis of functionalized polymers and other high-value chemicals .
作用機序
The mechanism of action of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can participate in boron-mediated reactions, while the benzoxazepine core can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
類似化合物との比較
- tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[4H-1,3-benzodioxine-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its combination of a benzoxazepine core with a dioxaborolane ring.
生物活性
The compound tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS Number: 865245-32-5) is a synthetic organic molecule that belongs to a class of heterocyclic compounds. Its unique structure incorporates a dioxaborolane moiety, which is known for its role in various biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.
Molecular Formula and Weight
- Molecular Formula : C16H28BNO4
- Molecular Weight : 309.21 g/mol
Structural Features
The compound features a tert-butyl group attached to a benzoxazepine core, along with a tetramethyl-1,3,2-dioxaborolan moiety. The presence of these functional groups contributes to its chemical reactivity and biological properties.
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1 |
| InChI Key | LEQQJEMLERIVAW-UHFFFAOYSA-N |
Pharmacological Potential
Research indicates that compounds containing dioxaborolane derivatives exhibit various biological activities including:
- Antitumor Activity : Studies have shown that dioxaborolane-containing compounds can inhibit cancer cell proliferation. For instance, the compound's structural analogs have demonstrated cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The presence of the benzoxazepine ring has been associated with antimicrobial activity against various pathogens.
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Activity : The dioxaborolane moiety may interact with enzymes involved in cellular metabolism or signaling pathways.
- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate membrane penetration.
Study 1: Antitumor Activity
A recent study explored the cytotoxic effects of similar dioxaborolane derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM.
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
General Synthetic Route
The synthesis of this compound typically involves:
- Formation of Dioxaborolane : Reacting boronic acid with appropriate alcohols under acidic conditions.
- Cyclization Reaction : Using a nucleophilic substitution reaction to form the benzoxazepine structure.
特性
分子式 |
C20H30BNO5 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-11-12-24-16-10-8-9-15(14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-10H,11-13H2,1-7H3 |
InChIキー |
NVVCCDOOZZLWFX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCOC3=CC=C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















